molecular formula C13H27ClO B8546547 Chloromethyl dodecyl ether CAS No. 13497-61-5

Chloromethyl dodecyl ether

Cat. No. B8546547
Key on ui cas rn: 13497-61-5
M. Wt: 234.80 g/mol
InChI Key: KIRLBCKNLVOUDA-UHFFFAOYSA-N
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Patent
US04249005

Procedure details

Powdered phenobarbital sodium (25.4 g) was suspended at room temperature in 250 ml of dimethylformamide and 22.1 g of chloromethyldodecanyl ether was added to the suspension. The reaction mixture was stirred overnight and poured into 1 liter of ice-water; the mixture was then stirred for 3 hours and the waxy solid removed by filtration. The wet solid was dissolved in 150 ml of boiling ethanol; to the hot solution 1 g of activated carbon was added and the boiling solution was filtered through a Buchner funnel which contained a compacted layer of finely-divided diatomaceous silica. The filter cake was washed three times with 15 ml of ethanol and the hot solution together with the washings was allowed to cool overnight. The resulting crystals were filtered and recrystallized in the same manner as described for the first crystallization. There was obtained 13 g of N,N'-dilauryloxymethyl phenobarbital (also known as 1,3-dilauryloxymethyl-5-ethyl-5-phenyl barbituric acid), m.p. 48°-50°. When tested as described above the compound exhibited anticonvulsant activity against maximal electroshock, the peak activity occurring at 2 hours and the ED50 being about 50 mg/kg. The LD50 (oral) was determined to be greater than 500 mg/kg.
Name
phenobarbital sodium
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:10](=[O:11])[N-:9][C:7](=[O:8])[NH:6][C:4]1=[O:5].[Na+].Cl[CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>CN(C)C=O>[CH3:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][O:21][CH2:20][N:6]1[C:7](=[O:8])[N:9]([CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[C:10](=[O:11])[C:3]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([CH2:2][CH3:1])[C:4]1=[O:5] |f:0.1|

Inputs

Step One
Name
phenobarbital sodium
Quantity
25.4 g
Type
reactant
Smiles
CCC1(C(=O)NC(=O)[N-]C1=O)C=2C=CC=CC2.[Na+]
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
ClCOCCCCCCCCCCCC
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the waxy solid removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The wet solid was dissolved in 150 ml of boiling ethanol
ADDITION
Type
ADDITION
Details
to the hot solution 1 g of activated carbon was added
FILTRATION
Type
FILTRATION
Details
the boiling solution was filtered through a Buchner funnel which
WASH
Type
WASH
Details
The filter cake was washed three times with 15 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized in the same manner
CUSTOM
Type
CUSTOM
Details
as described for the first crystallization

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CCCCCCCCCCCCOCN1C(=O)C(C(=O)N(C1=O)COCCCCCCCCCCCC)(CC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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